molecular formula C10H10N4O2S B2937088 (4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 333418-58-9

(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No. B2937088
CAS RN: 333418-58-9
M. Wt: 250.28
InChI Key: RGXPXKGFVWWNQN-UHFFFAOYSA-N
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Description

(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, also known as MPTSAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Luminescent Properties

(4-Methyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid and its derivatives exhibit significant luminescent properties. For instance, pyridylthiazoles, closely related compounds, demonstrate high fluorescence quantum yields and large Stokes shift values, making them potentially useful for applications in metal sensing and as laser dyes (Grummt et al., 2007).

Structural and Synthetic Applications

The compound is involved in the synthesis of various structurally diverse molecules. For example, it has been used in the creation of triazolopyridine derivatives and complex structures with mercury chloride, showcasing its versatility in molecular synthesis and structural assessment (Castiñeiras et al., 2018). Additionally, its derivatives play a role in the synthesis of a new series of nitrogen/sulfur heterocycles, linking multiple ring structures like indole, 1,2,4-triazole, pyridazine, and quinoxaline (Boraei et al., 2020).

Pharmacological Applications

Compounds derived from this compound have been studied for their pharmacological potential. They have been evaluated for antimicrobial and antitubercular activities, indicating their possible use in developing new therapeutic agents (Dave et al., 2007).

Tautomerism and Molecular Structure

Research on the molecular structure and tautomerism of related compounds like MTSA (a derivative of this compound) provides insights into their stability and behavior in different environments, which is essential for potential applications in various fields (Zubatyuk et al., 2008).

properties

IUPAC Name

2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-14-9(7-3-2-4-11-5-7)12-13-10(14)17-6-8(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXPXKGFVWWNQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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